N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(2-dimethylamino-ethyl)-oxalamide
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Overview
Description
“N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” is a synthetic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Adamantane Group: The adamantane moiety can be introduced via a Friedel-Crafts alkylation reaction using adamantane and an appropriate electrophile.
Formation of the Oxalamide Linkage: The oxalamide linkage can be formed by reacting oxalyl chloride with the appropriate amine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the adamantane moiety.
Reduction: Reduction reactions could potentially target the oxalamide linkage or the thiazole ring.
Substitution: The compound may participate in substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Probes: The compound could be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: Possible use in diagnostic imaging or assays.
Industry
Chemical Industry: Applications in the synthesis of other complex molecules.
Pharmaceutical Industry: Use in the development and production of new drugs.
Mechanism of Action
The mechanism of action of “N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-carbamate
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-urea
Uniqueness
The uniqueness of “N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-23(2)4-3-20-16(24)17(25)22-18-21-15(11-26-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,3-10H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAHRTQBCDIBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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